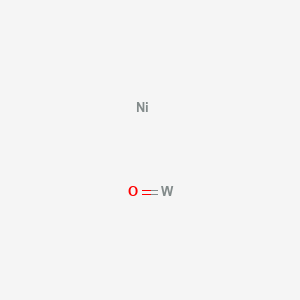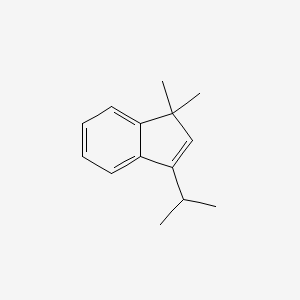
1,1-Dimethyl-3-(propan-2-yl)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-(propan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two methyl groups and a propan-2-yl group attached to the indene structure. It is a colorless liquid with a distinct aromatic odor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Another method involves the Friedel-Crafts alkylation of indene with isopropyl bromide using aluminum chloride as a catalyst. This reaction is carried out at low temperatures to prevent side reactions and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-(propan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1-Dimethyl-3-(propan-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism by which 1,1-Dimethyl-3-(propan-2-yl)-1H-indene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Indene: The parent compound of 1,1-Dimethyl-3-(propan-2-yl)-1H-indene, lacking the methyl and propan-2-yl groups.
1-Methylindene: Similar structure but with only one methyl group attached.
2,3-Dimethylindene: Another derivative with two methyl groups attached at different positions.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of the propan-2-yl group, in particular, can enhance its steric hindrance and affect its interactions with other molecules.
特性
CAS番号 |
22306-32-7 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
1,1-dimethyl-3-propan-2-ylindene |
InChI |
InChI=1S/C14H18/c1-10(2)12-9-14(3,4)13-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChIキー |
IJLCAKRZZAZLOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(C2=CC=CC=C21)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


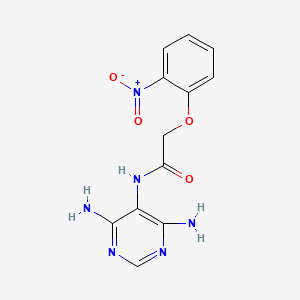

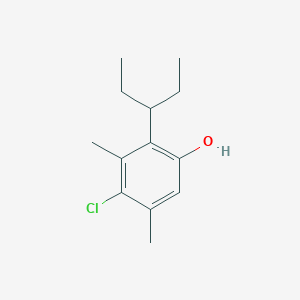
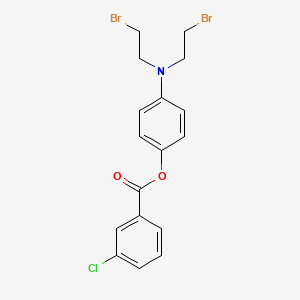
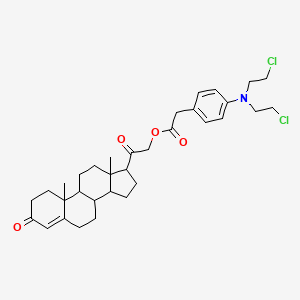


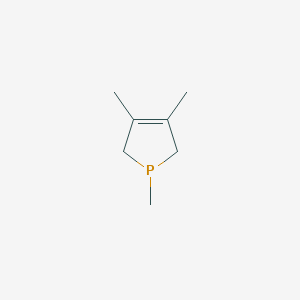
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
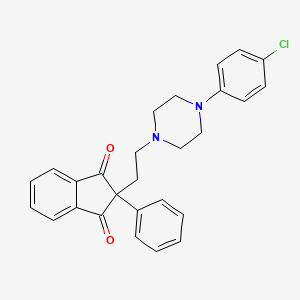
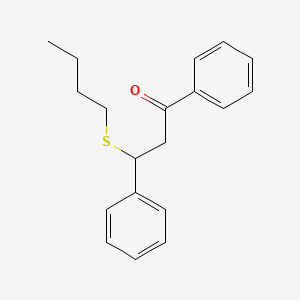
![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

